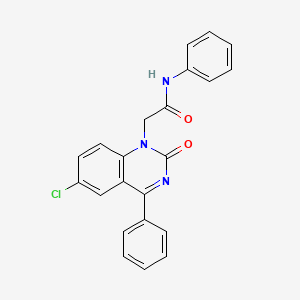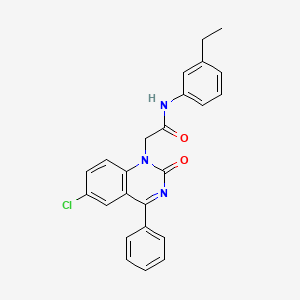![molecular formula C13H14BrNO4S B6543625 4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide CAS No. 898653-74-2](/img/structure/B6543625.png)
4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is an organic compound belonging to the family of sulfonamides, a class of compounds that are widely used in the pharmaceutical industry for their antimicrobial and antifungal properties. It is an aromatic sulfonamide with a nitrogen-containing heterocyclic ring structure, and is commonly referred to as BEFS. BEFS has been used in various scientific research applications, such as the synthesis of other compounds, the study of enzyme-catalyzed reactions, and the development of new drugs. We will also discuss the future directions of BEFS research.
Applications De Recherche Scientifique
BEFS has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of other compounds, such as 2-amino-4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of the sulfonamide group. Additionally, BEFS has been used in the development of new drugs, such as the antifungal drug itraconazole.
Mécanisme D'action
The mechanism of action of BEFS is not fully understood. However, it is believed that the sulfonamide group of BEFS binds to the active site of an enzyme, thus inhibiting its activity. This inhibition of enzyme activity leads to the inhibition of the metabolic pathways that the enzyme is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEFS are not fully understood. However, it is believed that BEFS may have antimicrobial and antifungal properties. Additionally, BEFS may have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of BEFS for laboratory experiments is its ease of synthesis. Additionally, BEFS is relatively stable and has a wide range of applications in scientific research. However, BEFS may have some limitations for laboratory experiments. For example, it may be difficult to obtain pure samples of BEFS, as it is a relatively new compound. Additionally, BEFS may be toxic and should be handled with caution.
Orientations Futures
There are many potential future directions for BEFS research. One potential direction is the development of new drugs based on the structure of BEFS. Additionally, further research could be conducted to determine the biochemical and physiological effects of BEFS. Furthermore, research could be conducted to investigate the mechanism of action of BEFS and the potential applications of BEFS in the study of enzyme-catalyzed reactions. Finally, further research could be conducted to improve the synthesis method of BEFS and to develop methods to obtain pure samples of BEFS.
Méthodes De Synthèse
BEFS can be synthesized through a two-step process. The first step involves the reaction of bromoethanol and furan-2-ylmethylbenzene-1-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting intermediate compound with a sulfonamide, such as N,N-dimethylsulfamide, in the presence of a base, such as sodium hydroxide. The resulting product is BEFS.
Propriétés
IUPAC Name |
4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJYBGAOGPLJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide](/img/structure/B6543545.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543554.png)
![4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide](/img/structure/B6543568.png)
![N-(4-{[2-(cyclopropylformamido)ethyl]carbamoyl}phenyl)-4-methylbenzamide](/img/structure/B6543574.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543576.png)
![N-[4-({2-[(furan-2-yl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543582.png)
![N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide](/img/structure/B6543594.png)


![7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6543605.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6543606.png)
![2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6543616.png)

![4-bromo-N-[(furan-2-yl)methyl]-5-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6543629.png)